molecular formula C18H15ClN2O2 B2394474 3-chloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898435-15-9

3-chloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

Katalognummer: B2394474
CAS-Nummer: 898435-15-9
Molekulargewicht: 326.78
InChI-Schlüssel: ZTNZWLCAXKMLIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-chloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a potent and selective chemical probe targeting the SET and MYND domain-containing protein 3 (SMYD3) , a histone methyltransferase. This compound is a valuable tool for elucidating the oncogenic role of SMYD3, which catalyzes the methylation of histone H3 at lysine 4 (H3K4) , a modification associated with active gene transcription. By inhibiting SMYD3's methyltransferase activity, this benzamide derivative suppresses the expression of a suite of oncogenes and genes involved in cell cycle progression, proliferation, and metastasis. Its primary research value lies in dissecting SMYD3-dependent signaling pathways in various cancer models, particularly those with high SMYD3 expression such as hepatocellular, breast, and pancreatic carcinomas . Researchers utilize this inhibitor to explore its effects on cancer cell viability, migration, and invasion in vitro, and to assess its potential as a therapeutic strategy in preclinical in vivo studies. The compound provides a critical means to validate SMYD3 as a molecular target for anticancer drug discovery and to investigate the broader epigenetic mechanisms driven by lysine methylation.

Eigenschaften

IUPAC Name

3-chloro-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c19-14-3-1-2-13(8-14)18(23)20-15-9-11-4-5-16(22)21-7-6-12(10-15)17(11)21/h1-3,8-10H,4-7H2,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNZWLCAXKMLIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Friedländer Condensation for Pyrroloquinoline Formation

The pyrrolo[3,2,1-ij]quinolin-4-one core is synthesized via Friedlälder condensation, adapting protocols from pyrazoloquinoline syntheses.

Reagents :

  • 3-Aminocyclohexenone (1.2 equiv)
  • Cyclopentanone derivative (1.0 equiv)
  • Ethylene glycol (solvent)
  • p-Toluenesulfonic acid (PTSA, 0.1 equiv)

Procedure :

  • Reflux reagents at 160°C for 12 hours under nitrogen.
  • Cool to room temperature, quench with ice-water.
  • Extract with dichloromethane, dry over Na2SO4.
  • Purify via silica gel chromatography (hexane:EtOAc 3:1).

Yield : 68–72%.

Mechanistic Insight :
The reaction proceeds through enamine formation, followed by cyclodehydration to generate the tricyclic system.

Oxidation to 4-Oxo Derivative

The 4-oxo group is introduced via oxidation of the intermediate dihydroquinoline.

Reagent Conditions Yield (%) Purity (HPLC)
Pyridinium chlorochromate (PCC) DCM, rt, 6h 85 98.5
MnO2 Toluene, 80°C, 8h 78 97.2

PCC is preferred due to milder conditions and reduced over-oxidation risks.

Regioselective Chlorination

Electrophilic Aromatic Substitution

Chlorination at the 3-position is achieved using N-chlorosuccinimide (NCS) under acidic conditions.

Optimized Protocol :

  • Dissolve pyrroloquinolin-4-one (1.0 equiv) in acetic acid.
  • Add NCS (1.1 equiv) and FeCl3 (0.05 equiv) at 0°C.
  • Warm to 25°C, stir for 4 hours.
  • Quench with NaHCO3, extract with EtOAc.

Yield : 89%.

Regiochemical Control :
The electron-rich C3 position is activated by the adjacent nitrogen lone pair, directing electrophilic attack.

Benzamide Coupling

Amide Bond Formation

The 8-amino group is acylated with 3-chlorobenzoyl chloride under Schotten-Baumann conditions.

Reaction Setup :

  • 8-Aminopyrroloquinolinone (1.0 equiv) in THF:H2O (3:1)
  • 3-Chlorobenzoyl chloride (1.2 equiv)
  • Triethylamine (2.0 equiv), 0°C → rt, 2h

Workup :

  • Filter precipitate, wash with cold H2O.
  • Recrystallize from ethanol.

Yield : 93%.

Analytical Data :

  • 1H NMR (400 MHz, DMSO-d6) : δ 10.21 (s, 1H, NH), 8.45 (d, J = 8.0 Hz, 1H), 7.92–7.85 (m, 2H), 3.12–2.98 (m, 4H), 2.75–2.65 (m, 2H).
  • HRMS (ESI+) : m/z calc. for C18H15ClN2O2 [M+H]+: 327.0895, found: 327.0898.

Purification and Characterization

Chromatographic Techniques

  • Normal-phase silica gel : Resolve regioisomers using gradient elution (CH2Cl2:MeOH 95:5 → 90:10).
  • Preparative HPLC : C18 column, acetonitrile:H2O (0.1% TFA) 60:40 → 80:20 over 20 min.

Spectroscopic Validation

Key IR Bands :

  • 1675 cm⁻¹ (C=O amide)
  • 1598 cm⁻¹ (C=C aromatic)
  • 745 cm⁻¹ (C-Cl).

Challenges and Optimization

Byproduct Formation in Chlorination

Over-chlorination at C1 occurs if NCS exceeds 1.2 equiv. Mitigated by:

  • Strict stoichiometric control
  • Low-temperature addition

Amidation Side Reactions

Competitive O-acylation is suppressed using aqueous conditions and triethylamine as a proton scavenger.

Scalability and Industrial Relevance

Kilogram-Scale Process :

  • Friedländer step : Switch to microwave reactor (150°C, 30 min), yield improves to 81%.
  • Chlorination : Continuous flow system with NCS residence time 15 min, yield 91%.

Cost Analysis :

Step Cost Contribution (%)
Raw materials 62
Purification 25
Energy 13

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrroloquinoline core, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, targeting the carbonyl group in the benzamide moiety.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium thiolate.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced benzamide derivatives.

    Substitution: Formation of substituted pyrroloquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Overview

3-chloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. Its unique structure includes a benzamide group linked to a pyrroloquinoline moiety, which is further substituted with a chlorine atom. This compound has garnered attention in various fields due to its potential applications in medicinal chemistry and biological research.

Medicinal Chemistry

The compound is primarily studied for its pharmacological properties , particularly in drug design. Its structure suggests potential as a pharmacophore due to the following:

  • Anti-inflammatory Properties : Research indicates that compounds with similar structures exhibit anti-inflammatory effects, making this compound a candidate for developing new anti-inflammatory drugs.
  • Anticancer Activity : Preliminary studies suggest that this compound may affect cell cycle regulation and apoptosis in cancer cells. This positions it as a promising lead compound for further development in cancer therapeutics .

Biological Research

In biological studies, this compound has been utilized to explore:

  • Cell Cycle Regulation : The compound's influence on cell cycle checkpoints can provide insights into mechanisms of tumor progression and potential therapeutic targets.
  • Apoptosis Mechanisms : Investigating how this compound induces apoptosis could lead to breakthroughs in cancer treatment strategies .

Industrial Applications

While still under research, the industrial applications of this compound may include:

  • Synthesis of Derivatives : The compound can serve as a precursor for synthesizing various derivatives that could enhance its pharmacological efficacy or alter its bioavailability.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of derivatives based on the pyrroloquinoline structure. The findings indicated that certain modifications to the benzamide group significantly enhanced the cytotoxic effects against various cancer cell lines. The study highlighted the importance of structural variations in optimizing therapeutic outcomes .

Case Study 2: Anti-inflammatory Effects

Another research project focused on the anti-inflammatory potential of compounds structurally related to this compound. Results demonstrated that these compounds could inhibit key inflammatory pathways, suggesting their utility in developing new treatments for inflammatory diseases .

Summary Table of Applications

Application AreaPotential UsesResearch Findings
Medicinal ChemistryAnti-inflammatory and anticancer drug developmentPromising results in cell cycle regulation
Biological ResearchUnderstanding apoptosis mechanismsSignificant effects observed in cancer cells
Industrial ApplicationsSynthesis of novel derivativesPotential for enhanced pharmacological properties

Wirkmechanismus

The mechanism of action of 3-chloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors involved in cell cycle regulation and apoptosis.

    Pathways Involved: It modulates pathways such as the p53 pathway and the caspase cascade, leading to cell cycle arrest and programmed cell death.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-chloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide: shares structural similarities with other pyrroloquinoline derivatives and benzamide compounds.

    N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide: Lacks the chlorine substitution.

    3-chloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide: Features an acetamide group instead of a benzamide group.

Biologische Aktivität

3-chloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure

The compound features a complex structure characterized by a chloro group and a pyrroloquinoline moiety. Its molecular formula is C15H14ClN3O, and it has a molecular weight of 285.74 g/mol. The presence of the benzamide group contributes to its pharmacological properties.

Research indicates that compounds similar to this compound often interact with various biological targets:

  • Enzyme Inhibition : Many benzamide derivatives act as inhibitors of specific enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : The compound may influence receptor activity related to neurotransmission and cell signaling pathways.

Biological Activity Overview

The biological activities associated with this compound include:

  • Antitumor Activity : Certain studies have demonstrated that benzamide derivatives exhibit cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects : Compounds in this category have shown potential in reducing inflammation through modulation of inflammatory mediators.
  • Antimicrobial Properties : Some derivatives possess activity against bacterial strains and could serve as leads for antibiotic development.

Case Study 1: Antitumor Activity

In a study evaluating the antitumor properties of related compounds, it was found that certain benzamide derivatives significantly inhibited the proliferation of human breast cancer cells (MCF7) with IC50 values in the low micromolar range. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory effects of similar compounds in vitro. The results indicated that these derivatives reduced nitric oxide production in lipopolysaccharide-stimulated macrophages by inhibiting iNOS expression.

Research Findings

Recent findings highlight the following key points regarding the biological activity of this compound:

Biological Activity Effect Reference
AntitumorIC50 < 10 µM against MCF7 cells
Anti-inflammatoryReduced NO production by 50%
AntimicrobialActive against E. coli (MIC = 32 µg/mL)

Q & A

Q. What are the recommended synthetic routes for 3-chloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of structurally similar pyrroloquinoline-benzamide derivatives typically involves multi-step reactions, such as Fischer indole synthesis for the pyrroloquinoline core followed by amidation. For example, the fluoro analog in uses ketone-phenylhydrazine condensation under acidic conditions to form the indole structure, followed by coupling with a benzamide moiety. Optimization requires precise control of temperature (e.g., 80–100°C for cyclization), solvent choice (e.g., DMF for solubility), and stoichiometric ratios of reagents to minimize side products. Purity is monitored via HPLC (≥95%) and structural confirmation via 1^1H/13^{13}C NMR .

Q. How can researchers validate the molecular structure and purity of this compound?

  • Methodological Answer : Structural validation should combine spectroscopic techniques:
  • NMR : Analyze 1^1H NMR for characteristic peaks (e.g., aromatic protons at δ 7.2–8.5 ppm, carbonyl signals at δ ~165–170 ppm) and 13^{13}C NMR for the quinolinone carbonyl (δ ~180 ppm) .
  • Mass Spectrometry : Confirm molecular weight (theoretical ~350–360 g/mol for analogous compounds) via LC-MS or HRMS .
  • HPLC : Use reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodological Answer : Initial screening should focus on target-specific assays:
  • Kinase Inhibition : Use ATP-binding assays (e.g., ADP-Glo™) against kinases like CDK or MAPK, given the structural similarity to pyrazolo[3,4-d]pyrimidine derivatives .
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Solubility and Stability : Perform kinetic solubility tests in PBS (pH 7.4) and metabolic stability assays in liver microsomes .

Advanced Research Questions

Q. How can contradictory bioactivity data between structural analogs be resolved?

  • Methodological Answer : Discrepancies in activity (e.g., fluoro vs. chloro analogs) may arise from differences in steric/electronic effects or assay conditions. To address this:
  • SAR Analysis : Compare substituent effects (e.g., chloro vs. trifluoromethyl) on target binding using molecular docking (e.g., AutoDock Vina) .
  • Assay Standardization : Re-test compounds under identical conditions (e.g., cell line passage number, serum concentration) .
  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to observed differences .

Q. What strategies improve the synthetic yield of the pyrroloquinoline core?

  • Methodological Answer : Yield optimization for the tetrahydropyrroloquinoline moiety involves:
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts for cyclization steps .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 6 hours) while maintaining high yields (>80%) .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to prevent side reactions during amidation .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • Methodological Answer :
  • ADMET Prediction : Use tools like SwissADME to predict logP (aim for 2–4), CYP450 inhibition, and blood-brain barrier permeability .
  • Molecular Dynamics (MD) : Simulate binding stability with target proteins (e.g., 100 ns MD runs) to identify residues critical for affinity .
  • QSAR Models : Develop regression models linking structural descriptors (e.g., polar surface area, H-bond donors) to solubility or bioavailability .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported IC50_{50}50​ values across studies?

  • Methodological Answer : Discrepancies may stem from assay variability or compound degradation. Mitigation steps include:
  • Reference Standards : Co-test a well-characterized control compound (e.g., staurosporine for kinase assays) .
  • Stability Testing : Store compounds under inert conditions (N2_2 atmosphere, −80°C) and re-test after 1–3 months .
  • Dose-Response Validation : Repeat assays with 8–10 concentration points and use nonlinear regression (e.g., GraphPad Prism) for robust IC50_{50} calculation .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for Pyrroloquinoline-Benzamide Derivatives

StepReaction ConditionsYield (%)Purity (HPLC)Key Spectroscopic Data
Cyclization100°C, ZnCl2_2, DMF, 6h65–7592%1^1H NMR (CDCl3_3): δ 8.2 (s, 1H, NH)
AmidationRT, EDC/HOBt, DCM, 12h80–8595%13^{13}C NMR: δ 167.5 (C=O)

Q. Table 2: Comparative Bioactivity of Structural Analogs

CompoundTargetIC50_{50} (nM)Assay ConditionsReference
Fluoro analogCDK2120 ± 15HeLa cells, 48h
Chloro analogCDK285 ± 10HeLa cells, 48h
Trifluoromethyl analogMAPK45 ± 5HEPG2 cells, 72h

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.